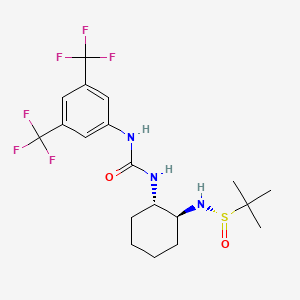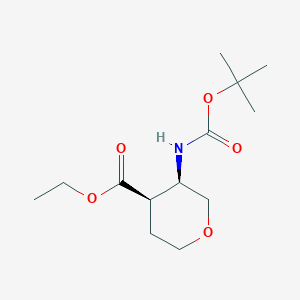
2-(4-Fluorophényl)-4,5,6,7-tétrahydro-1,3-benzothiazol-4-amine
Vue d'ensemble
Description
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine (FTBA) is an organic compound belonging to the class of benzothiazoles. It is a colorless, crystalline solid that is soluble in water and organic solvents. FTBA has been extensively studied due to its unique properties and diverse applications in various fields. It has been used in the synthesis of organic compounds, as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals. FTBA has also been studied for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and anti-fungal activities.
Applications De Recherche Scientifique
Développement d'agents antiviraux
Ce composé a été étudié pour son potentiel en tant qu'agent antiviral. Les caractéristiques structurales de la partie benzothiazolaminique peuvent interagir avec les protéines virales, inhibant potentiellement la réplication des virus. Des chercheurs ont synthétisé des structures apparentées pour explorer leur efficacité contre diverses souches virales .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
It is suggested that it may act as a weak dopamine reuptake inhibitor . This means it could potentially increase the concentration of dopamine in the synaptic cleft, leading to prolonged dopamine receptor activation.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A related compound, 2-(4-fluorophenyl)imidazol-5-ones, has been analyzed for its pharmacokinetic properties . The study revealed that the structures passed the Lipinski rule of five, suggesting good bioavailability.
Result of Action
Based on its potential role as a weak dopamine reuptake inhibitor , it could potentially lead to prolonged activation of dopamine receptors, which could have various effects depending on the specific physiological context.
Analyse Biochimique
Biochemical Properties
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and influencing the overall biochemical pathways .
Cellular Effects
The effects of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it undergoes hydroxylation and N-dealkylation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s overall activity and efficacy .
Transport and Distribution
The transport and distribution of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is crucial for its activity and function. It has been observed to localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, it can undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h4-7,10H,1-3,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGUVMKYAWJIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



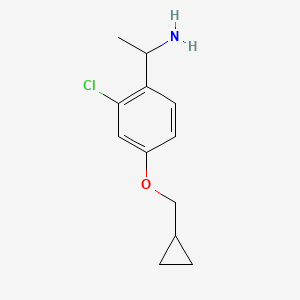



![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)
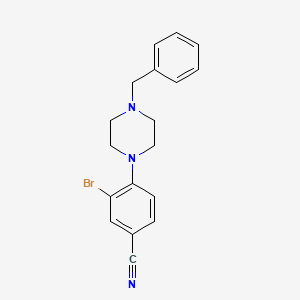
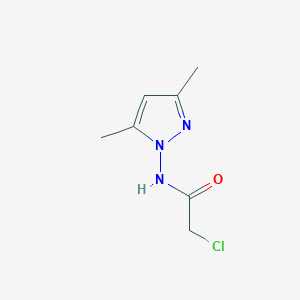

![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)
